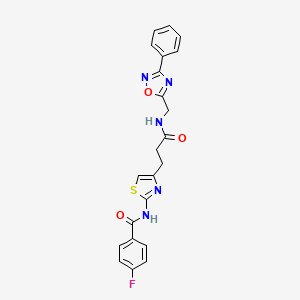

4-fluoro-N-(4-(3-oxo-3-(((3-fenil-1,2,4-oxadiazol-5-il)metil)amino)propil)tiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(4-(3-oxo-3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)propyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18FN5O3S and its molecular weight is 451.48. The purity is usually 95%.

BenchChem offers high-quality 4-fluoro-N-(4-(3-oxo-3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)propyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(4-(3-oxo-3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)propyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antiviral

El núcleo indol, presente en este compuesto, se ha asociado con propiedades antivirales. Específicamente, los derivados del indol han mostrado actividad inhibitoria contra los virus de la influenza A y CoxB3 . La exploración adicional del potencial antiviral de este compuesto podría contribuir al desarrollo de nuevos agentes terapéuticos.

Efectos antiinflamatorios y analgésicos

Los derivados del indol han demostrado actividades antiinflamatorias y analgésicas. Por ejemplo, (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida y (S)-N-(benzo[d]tiazol-2-il)-1-(4-nitrofenilsulfonil)pirrolidina-2-carboxamida exhibieron tales efectos . Estos hallazgos sugieren que nuestro compuesto de interés también puede poseer propiedades similares.

Potencial anticancerígeno

Los derivados del indol han mostrado promesa como agentes anticancerígenos. Aunque los datos específicos sobre nuestro compuesto no están fácilmente disponibles, su estructura única justifica la investigación. Los investigadores podrían explorar sus efectos sobre las líneas celulares cancerosas, el crecimiento tumoral y los posibles mecanismos de acción.

En resumen, “4-fluoro-N-(4-(3-oxo-3-(((3-fenil-1,2,4-oxadiazol-5-il)metil)amino)propil)tiazol-2-il)benzamida” tiene un potencial significativo en varios dominios científicos. Se necesitan más estudios para desbloquear sus capacidades terapéuticas completas y contribuir a los avances en la medicina y el desarrollo de fármacos. 🌟

Actividad Biológica

The compound 4-fluoro-N-(4-(3-oxo-3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)propyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H24FN5O3, with a molecular weight of approximately 417.47 g/mol. The structure features a fluorinated benzamide core linked to a thiazole and an oxadiazole moiety, which may contribute to its biological properties.

The biological activity of 4-fluoro-N-(4-(3-oxo-3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)propyl)thiazol-2-yl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that oxadiazole derivatives can inhibit carboxylesterase Notum, which plays a role in the Wnt signaling pathway .

- Receptor Binding : The presence of the fluorine atom enhances the binding affinity of the compound to various receptors, potentially increasing its efficacy as a therapeutic agent.

- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anti-cancer agent.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds and derivatives:

In Vitro Studies

- Anticancer Activity : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7). For example, derivatives with oxadiazole rings showed IC50 values ranging from 10 to 30 µM against these cell lines .

- Enzyme Inhibition : Molecular docking studies revealed that fluorinated compounds interact favorably with active sites of enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), suggesting anti-inflammatory properties .

Case Studies

- Case Study on Notum Inhibition : A study focused on the inhibition of Notum by oxadiazole derivatives showed promising results in reducing Wnt signaling activity in cellular models, which could be beneficial in developing treatments for cancers where Wnt signaling is aberrant .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various oxadiazole derivatives against different cancer cell lines. Compounds similar to 4-fluoro-N-(4-(3-oxo...) exhibited varying degrees of cytotoxicity, with some demonstrating selectivity towards cancer cells over normal cells .

Summary of Findings

| Property | Observation |

|---|---|

| Molecular Formula | C26H24FN5O3 |

| Molecular Weight | 417.47 g/mol |

| Enzyme Inhibition | Significant inhibition of Notum |

| Cytotoxicity | IC50 values between 10 - 30 µM in cancer cells |

| Potential Applications | Cancer therapy, anti-inflammatory agents |

Propiedades

IUPAC Name |

4-fluoro-N-[4-[3-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]propyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O3S/c23-16-8-6-15(7-9-16)21(30)27-22-25-17(13-32-22)10-11-18(29)24-12-19-26-20(28-31-19)14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,24,29)(H,25,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXCUZPZNZPTOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.